ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate
Description
This compound features a 1,3-thiazole core substituted at position 4 with a methyl group and at position 5 with an ethyl carboxylate. The critical structural element at position 2 is a sulfanylacetyl amino group linked to a 4-methylpiperazine-1-carbothioyl moiety. This architecture combines sulfur-rich heterocycles and a flexible piperazine ring, which may enhance interactions with biological targets, such as enzymes or receptors involved in inflammation or microbial pathways .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S3/c1-4-22-13(21)12-10(2)16-14(25-12)17-11(20)9-24-15(23)19-7-5-18(3)6-8-19/h4-9H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVVMQISXKYMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>60.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666849 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the thiazole intermediate with 4-methylpiperazine, often facilitated by coupling agents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the carbothioyl group, converting it to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbothioyl group may produce thiols.
Scientific Research Applications
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiazole Derivatives with Pyridinyl Substituents
Compound : Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate analogs (e.g., from )
- Key Differences : Replaces the piperazine-sulfanyl group with a pyridinyl ring.
- These analogs are synthesized via coupling with amines, showing moderate bioactivity in preliminary studies .
Piperazine-Modified Thiazoles
Compound: Ethyl 4-methyl-2-[[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]amino]-1,3-thiazole-5-carboxylate ()
- Key Differences : Incorporates a phenylpiperazine and an L-alanyl group.
Compound: Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate ()
- Key Differences: Features a 4-chlorophenyl-piperazine and an amino group at position 4 of the thiazole.
- Impact: The chloro substituent enhances electron-withdrawing effects, possibly altering receptor binding kinetics. The amino group may participate in hydrogen bonding, contrasting with the methyl group in the target compound .
Sulfanyl-Substituted Heterocycles
Compound: Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate ()
- Key Differences : Replaces the piperazine-carbothioyl group with a tetrazolylsulfanyl chain.
- Impact : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability but reducing solubility. This substitution may affect redox activity or enzyme inhibition profiles .
Compound : Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Key Differences : Contains an oxadiazole-sulfanyl moiety instead of the thiazole core.
Analgesic and Anti-Inflammatory Activity
- Target Compound : Likely exhibits activity due to the thiazole core and sulfanyl groups, similar to pyrazole derivatives in and .
- Pyrazole Analogs: Compounds like 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester () show peak analgesic activity at 2 hours, comparable to pentazocine. Structural parallels suggest the target compound may share this timeline but with differing potency due to piperazine flexibility .
Crystallographic Validation
- Structural Analysis : The target compound’s structure may be resolved using SHELX programs (), as seen in related thiazoles (). Differences in molecular packing (e.g., piperazine vs. pyridinyl substituents) could influence solubility .
Structure-Activity Relationship (SAR) Insights
- Position 4 and 5 Modifications: Methyl and ethyl carboxylate groups balance lipophilicity and solubility, contrasting with amino or chloro-substituted analogs () that prioritize electronic effects .
Biological Activity
Ethyl 4-methyl-2-[[2-(4-methylpiperazine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazole ring, a piperazine moiety, and various functional groups that may influence its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 278.33 g/mol |
| Molecular Formula | C13H18N2O3S |
| LogP | 3.6 |
| Hydrogen Bond Donor | 0 |
| Hydrogen Bond Acceptor | 4 |
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with a similar thiazole structure have demonstrated cytotoxic effects against various cancer cell lines. This compound's structural components suggest potential interactions with cellular targets involved in cancer proliferation.
A study evaluating the cytotoxicity of thiazole derivatives reported that certain analogs exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer activity . The presence of electron-donating groups in the structure enhances this activity, as seen in similar compounds.
Anticonvulsant Activity
Thiazole compounds have also been explored for their anticonvulsant properties. In a systematic study, several thiazole derivatives were synthesized and evaluated for their efficacy in reducing seizure activity in animal models . The structure-activity relationship (SAR) analysis highlighted that specific substitutions on the thiazole ring significantly impacted anticonvulsant potency.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of cell proliferation : By interacting with key proteins involved in the cell cycle.
- Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
- Modulation of neurotransmitter systems : Potentially influencing GABAergic or glutamatergic signaling pathways in anticonvulsant activity.
Study 1: Cytotoxicity Evaluation
A recent study assessed the cytotoxic effects of various thiazole derivatives, including our compound of interest, on different cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer). The results indicated that the compound exhibited a significant reduction in cell viability with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
Study 2: Anticonvulsant Screening
In another investigation focusing on anticonvulsant properties, this compound was tested using the maximal electroshock seizure (MES) model. The compound showed notable efficacy in preventing seizures at specific dosages, suggesting its potential as a therapeutic agent for epilepsy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
